Cas no 1162262-36-3 (1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride)

1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride
- 1-(azetidin-1-yl)-2-piperazin-1-ylethanone,hydrochloride
- 1-Azetidin-1-yl-2-piperazin-1-ylmethanone,hydrochloride
- 1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride
- AKOS015969215
- J-003403
- 1-Azetidin-1-yl-2-piperazin-1-yl-et
- DTXSID60670682
- 1-(azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one hydrochloride
- DB-354068
- 1-(azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride
- 1162262-36-3
- 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
-
- インチ: InChI=1S/C9H17N3O.ClH/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11;/h10H,1-8H2;1H
- InChIKey: DZMOFYALSAFMQZ-UHFFFAOYSA-N
- ほほえんだ: C1CN(C1)C(=O)CN2CCNCC2.Cl
計算された属性
- せいみつぶんしりょう: 219.1138399g/mol
- どういたいしつりょう: 219.1138399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.6Ų
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-358616A-100mg |
1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride, |
1162262-36-3 | 100mg |
¥4452.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1838168-100mg |
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride |
1162262-36-3 | 98% | 100mg |
¥5779.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1838168-10mg |
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride |
1162262-36-3 | 98% | 10mg |
¥1989.00 | 2024-08-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358616A-100 mg |
1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride, |
1162262-36-3 | 100MG |
¥4,452.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358616-10 mg |
1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride, |
1162262-36-3 | 10mg |
¥1,429.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358616-10mg |
1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride, |
1162262-36-3 | 10mg |
¥1429.00 | 2023-09-05 |
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochlorideに関する追加情報
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride (CAS 1162262-36-3): A Comprehensive Overview
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride (CAS 1162262-36-3) is a specialized organic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This compound, featuring both azetidine and piperazine moieties, is widely studied for its potential applications in drug discovery and development. Its unique structural characteristics make it a valuable intermediate in the synthesis of bioactive molecules.
The molecular formula of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride is C9H18N3O·HCl, with a molecular weight of approximately 221.72 g/mol. The compound is typically supplied as a white to off-white crystalline powder, soluble in water and polar organic solvents. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
One of the key structural features of this compound is the presence of both azetidine and piperazine rings, which are known to contribute to enhanced pharmacokinetic properties in drug molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly being incorporated into drug candidates due to its ability to improve metabolic stability and bioavailability. Meanwhile, the piperazine moiety serves as a versatile pharmacophore, often enhancing binding affinity to biological targets.
Recent trends in pharmaceutical research highlight the growing importance of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride as a building block for central nervous system (CNS) therapeutics. Researchers are particularly interested in its potential applications for neurological disorders, given the ability of both structural components to cross the blood-brain barrier. This aligns with current market demands for novel CNS drugs with improved safety profiles.
The synthesis of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Quality control measures for this compound often include HPLC analysis, mass spectrometry, and NMR spectroscopy to verify structural integrity and purity levels exceeding 98%. These rigorous standards make it suitable for preclinical research applications.
From a commercial perspective, the demand for 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride has been steadily increasing, particularly from contract research organizations and academic institutions engaged in medicinal chemistry programs. The compound's CAS number (1162262-36-3) serves as a unique identifier in chemical databases and procurement systems, facilitating efficient sourcing for research purposes.
Storage and handling recommendations for 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride include maintaining the material in a cool, dry environment, protected from light and moisture. While the compound demonstrates good stability under recommended conditions, proper laboratory practices should always be followed to ensure material integrity and researcher safety.
The pharmaceutical industry's current focus on targeted therapies and personalized medicine has created new opportunities for specialized intermediates like 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride. Its structural features make it particularly relevant for the development of receptor modulators and enzyme inhibitors, addressing some of the most pressing challenges in modern drug discovery.
Analytical characterization of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride reveals distinct spectroscopic properties that aid in its identification and quality assessment. The infrared spectrum typically shows characteristic absorption bands corresponding to carbonyl stretching (around 1650 cm-1) and N-H stretching vibrations. These spectral features provide valuable information for researchers working with this compound.
In the context of intellectual property, several patents have referenced 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride or its derivatives, particularly in applications related to neurological and psychiatric disorders. This patent activity reflects the compound's potential value in therapeutic development and underscores the importance of thorough literature searches before embarking on research projects involving this material.
The global market for pharmaceutical intermediates continues to expand, with 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride representing a niche but growing segment. Market analysts project increased demand for such specialized building blocks as drug discovery programs become more sophisticated and target-specific. This trend is particularly evident in the neuroscience and oncology therapeutic areas.
From a regulatory perspective, 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride is generally classified as a research chemical when used in laboratory settings. Researchers should consult appropriate safety data sheets and comply with all local regulations regarding the handling and disposal of chemical substances. Proper documentation and record-keeping are essential when working with this compound in regulated environments.
The future outlook for 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride appears promising, with ongoing research exploring its utility in various therapeutic contexts. As drug discovery paradigms evolve toward more complex molecular architectures, the demand for versatile intermediates like this compound is likely to increase, particularly in academic and industrial research settings focused on innovative medicinal chemistry approaches.
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